Ethyl(2-fluoroethyl)methylamine
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Overview
Description
Ethyl(2-fluoroethyl)methylamine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features an ethyl group, a 2-fluoroethyl group, and a methyl group attached to the nitrogen atom. The presence of the fluoroethyl group introduces unique chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-fluoroethyl)methylamine can be achieved through several methods. One common approach involves the reaction of ethylamine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Another method involves the reductive amination of 2-fluoroacetaldehyde with methylamine and ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride to facilitate the formation of the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-fluoroethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
Ethyl(2-fluoroethyl)methylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl(2-fluoroethyl)methylamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological activity. The nitrogen atom in the amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Ethyl(2-fluoroethyl)methylamine can be compared with other similar compounds such as:
Methylamine: A simpler amine with only a methyl group attached to the nitrogen atom.
Ethylamine: Contains an ethyl group attached to the nitrogen atom.
2-Fluoroethylamine: Features a fluoroethyl group attached to the nitrogen atom.
The presence of both ethyl and fluoroethyl groups in this compound makes it unique, offering distinct chemical and biological properties compared to its simpler counterparts.
Biological Activity
Ethyl(2-fluoroethyl)methylamine is an organic compound classified as a secondary amine, notable for its unique structural features that include an ethyl group, a 2-fluoroethyl group, and a methyl group attached to the nitrogen atom. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to enzyme interactions and metabolic pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of fluorine, which is known to influence the compound's biological properties by enhancing binding affinity to various biological targets.
The mechanism of action of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoroethyl group enhances the compound's binding affinity, which can lead to increased efficacy in biological systems. The nitrogen atom in the amine group facilitates hydrogen bonding and other interactions essential for biological activity .
Enzyme Interaction Studies
Research indicates that this compound can serve as a building block for synthesizing compounds that inhibit various enzymes. For example, studies have shown that fluorinated compounds can effectively inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers. A related compound demonstrated an IC50 value of 1.81 nM against EGFR kinase, suggesting that this compound derivatives could exhibit similar inhibitory effects .
Case Studies on Toxicity and Efficacy
- Toxicity Assessment : In a study assessing the toxicity of N-methyl carbamate pesticides, compounds similar to this compound were evaluated for their cholinesterase inhibitory effects. The findings highlighted a dose-response relationship, indicating that modifications in chemical structure could significantly affect toxicity profiles .
- PET Imaging Applications : this compound has been explored as a precursor for radiolabeled compounds used in positron emission tomography (PET). The incorporation of fluorine-18 into this compound allows for visualization of biological pathways in vivo, which is crucial for diagnosing diseases such as cancer .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:
Compound | Structure | Notable Activity |
---|---|---|
Methylamine | C1H3N | Basic amine; limited biological activity |
Ethylamine | C2H7N | Moderate binding affinity; used in various syntheses |
2-Fluoroethylamine | C2H5FN | Enhanced binding to receptors; potential therapeutic use |
This compound | C5H12FN | High binding affinity; potential anti-cancer properties |
Properties
Molecular Formula |
C5H12FN |
---|---|
Molecular Weight |
105.15 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-N-methylethanamine |
InChI |
InChI=1S/C5H12FN/c1-3-7(2)5-4-6/h3-5H2,1-2H3 |
InChI Key |
ZSQYAHBFDXODJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCF |
Origin of Product |
United States |
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